molecular formula C14H15BrN2O2 B7480288 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

カタログ番号 B7480288
分子量: 323.18 g/mol
InChIキー: UALVRMDORGBJBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in pharmaceuticals. This compound is a spirocyclic lactam that has been found to exhibit a range of interesting biological properties.

作用機序

The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. By inhibiting the activity of HDACs, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its HDAC inhibitory activity, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its therapeutic effects in certain diseases.

実験室実験の利点と制限

One of the main advantages of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit certain HDAC isoforms, which may allow for more precise targeting of specific disease pathways. However, one limitation of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione to minimize these effects.

将来の方向性

There are many potential future directions for research on 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Another area of interest is in exploring the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to determine the full range of biological effects of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential use in treating other diseases and conditions.

合成法

The synthesis of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in several studies. One of the most common methods involves the reaction of 4-bromobenzylamine with cyclohexanone in the presence of a Lewis acid catalyst, followed by cyclization with phosgene. This method has been found to be efficient and reliable, and has been used in many studies to produce 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in large quantities.

科学的研究の応用

3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in treating a range of diseases and conditions. One of the most promising applications is in the treatment of cancer, where 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of tumor cells in vitro and in vivo. Other studies have investigated the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in treating inflammation and autoimmune diseases.

特性

IUPAC Name

3-[(4-bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-11-5-3-10(4-6-11)9-17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALVRMDORGBJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。